molecular formula C16H12Cl2N2O B1396756 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332531-38-0

6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1396756
M. Wt: 319.2 g/mol
InChI Key: JUNTUWGJCDQROR-UHFFFAOYSA-N
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Description

“6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline synthesis involves various chemical reactions. Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes . The success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .

Scientific Research Applications

Photoluminescent Materials

A study by Twaróg, Hołyńska, and Kochel (2020) discusses the synthesis of a photoluminescent coordination polymer using a ligand derived from quinoline and pyridine. This polymer demonstrates bathochromic/hypsochromic shifts, leading to a distinct single band at 479 nm, indicative of its potential in developing new photoluminescent materials for various applications, including sensors and optoelectronic devices (Twaróg, Hołyńska, & Kochel, 2020).

Heterocyclic Chemistry

Medvedeva et al. (2014) explored the Stollé type reaction with derivatives similar to the target compound, leading to novel heterocyclic systems. These systems were further utilized in cyclocondensation reactions, demonstrating the compound's utility in expanding heterocyclic chemistry's molecular diversity and providing new pathways for synthesizing complex organic frameworks (Medvedeva, Krysin, Zubkov, Nikitina, & Shikhaliev, 2014).

Coordination Chemistry

Elagamey, El‐Taweel, and Khalil (2012) reported the synthesis of pyrano[3,2-c]quinoline derivatives, showcasing the compound's flexibility in forming diverse structures through reactions with various nucleophiles. This work highlights its application in coordination chemistry, enabling the design of novel compounds with potential catalytic, magnetic, and optical properties (Elagamey, El‐Taweel, & Khalil, 2012).

Synthesis of Selenium- and Sulfur-Containing Heterocycles

Atanassov, Linden, and Heimgartner (2003) demonstrated the synthesis of selenium-containing heterocycles from compounds structurally related to our target molecule. Their work underlines the compound's utility in synthesizing heterocycles containing less common elements like selenium, expanding the chemical space for pharmaceutical and material science research (Atanassov, Linden, & Heimgartner, 2003).

Organic Synthesis and Catalysis

Sun et al. (2007) focused on synthesizing iron and cobalt dichloride complexes bearing quinoline-imine ligands. This study highlights the compound's relevance in catalysis, particularly in ethylene reactivity, pointing towards its application in polymer synthesis and industrial processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).

properties

IUPAC Name

6-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O.ClH/c1-10-2-3-14-12(8-10)13(16(17)20)9-15(19-14)11-4-6-18-7-5-11;/h2-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNTUWGJCDQROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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